molecular formula C15H12N2O2S B2458989 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide CAS No. 2034448-92-3

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2458989
CAS No.: 2034448-92-3
M. Wt: 284.33
InChI Key: JGCDBYJAMUSCCJ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features a thiophene ring, a pyridine ring, and a furan ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Similar compounds have shown promising cytotoxic effects against human breast cancer cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have shown to bind with high affinity to multiple receptors, which can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have shown to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have shown to interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

Similar compounds have shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyridine and furan rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring are known for their roles in medicinal chemistry.

    Furan derivatives: These compounds are used in various chemical and biological applications.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-2-5-19-9-12)17-8-11-1-4-16-14(7-11)13-3-6-20-10-13/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCDBYJAMUSCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNC(=O)C2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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